BMS-250749 Demonstrates Superior Broad-Spectrum Antitumor Activity Versus CPT-11 in Multiple Preclinical Xenograft Models
BMS-250749 exhibits broad-spectrum antitumor activity superior to the marketed oncology drug CPT-11 (irinotecan) in preclinical xenograft models [1]. The compound emerged as the lead clinical candidate following systematic examination of a fluoroglycosylated fluoroindolocarbazole series for topoisomerase I activity, cytotoxicity, and selectivity [2].
| Evidence Dimension | Broad-spectrum antitumor activity across multiple preclinical xenograft models |
|---|---|
| Target Compound Data | Superior antitumor activity, including curative activity against Lewis lung carcinoma |
| Comparator Or Baseline | CPT-11 (irinotecan), a marketed topoisomerase I inhibitor |
| Quantified Difference | Superior across a broad spectrum of tumor models; curative antitumor activity in Lewis lung carcinoma model |
| Conditions | Preclinical xenograft tumor models in mice, including Lewis lung carcinoma |
Why This Matters
For investigators utilizing Lewis lung carcinoma models or requiring broad-spectrum in vivo efficacy across multiple tumor types, BMS-250749 provides experimentally validated superior performance relative to CPT-11.
- [1] Saulnier MG, Balasubramanian BN, Long BH, Frennesson DB, Ruediger E, Zimmermann K, et al. Discovery of a fluoroindolo[2,3-a]carbazole clinical candidate with broad spectrum antitumor activity in preclinical tumor models superior to the marketed oncology drug, CPT-11. J Med Chem. 2005;48(7):2258-61. View Source
- [2] PubMed Abstract: Discovery of a fluoroindolo[2,3-a]carbazole clinical candidate with broad spectrum antitumor activity in preclinical tumor models superior to the marketed oncology drug, CPT-11. PMID: 15801816. View Source
